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Compound of Interest

Compound Name:
2,3-

Bis(hydroxymethyl)naphthalene

Cat. No.: B141878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-
Bis(hydroxymethyl)naphthalene, a key building block in various synthetic applications. This

document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,3-
Bis(hydroxymethyl)naphthalene. This data is essential for the structural elucidation and

quality control of the compound.

¹H NMR (Proton NMR) Data
Solvent: DMSO-d₆ Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.85 d 2H H-4, H-8

7.45 t 2H H-5, H-7

7.35 s 2H H-1, H-6

5.40 t 2H -OH

4.70 d 4H -CH₂-

¹³C NMR (Carbon-13 NMR) Data
Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppm Carbon Type Assignment

135.5 Quaternary C-2, C-3

132.0 Quaternary C-4a, C-8a

127.8 CH C-4, C-8

126.0 CH C-5, C-7

125.5 CH C-1, C-6

62.5 CH₂ -CH₂OH

Infrared (IR) Spectroscopy Data
Sample Preparation: KBr Pellet
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Wavenumber (cm⁻¹) Intensity Assignment

3350-3200 Strong, Broad O-H stretch (hydroxyl)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1600, 1475 Medium C=C stretch (aromatic ring)

1050 Strong C-O stretch (primary alcohol)

Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

188 100 [M]⁺ (Molecular Ion)

170 80 [M-H₂O]⁺

157 60 [M-CH₂OH]⁺

128 40 [Naphthalene]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are designed to ensure data accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 2,3-Bis(hydroxymethyl)naphthalene.

Dissolve the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.
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Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz NMR Spectrometer

Pulse Sequence: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

Spectral Width: 20 ppm

Temperature: 298 K

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz NMR Spectrometer

Pulse Sequence: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Temperature: 298 K

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum and set the reference to the solvent peak (DMSO at 2.50 ppm

for ¹H and 39.52 ppm for ¹³C).
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Integrate the peaks in the ¹H NMR spectrum.

Identify peak chemical shifts in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2,3-Bis(hydroxymethyl)naphthalene with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and

pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Scan Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the empty sample compartment should be

recorded prior to sample analysis.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer via a direct insertion

probe or by gas chromatography if coupled.
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Instrument Parameters (Electron Ionization - EI):

Ionization Energy: 70 eV

Source Temperature: 200 °C

Mass Range: m/z 40-500

Scan Speed: 1000 amu/s

Data Analysis:

Identify the molecular ion peak.

Analyze the fragmentation pattern to confirm the structure of the molecule.

Visualizations
Spectroscopic Characterization Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of 2,3-Bis(hydroxymethyl)naphthalene.
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Workflow for Spectroscopic Characterization of 2,3-Bis(hydroxymethyl)naphthalene
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Process NMR Data
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Process IR Data
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Process MS Data
(Peak Identification)

Structural Elucidation &
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Click to download full resolution via product page

Caption: Spectroscopic characterization workflow.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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